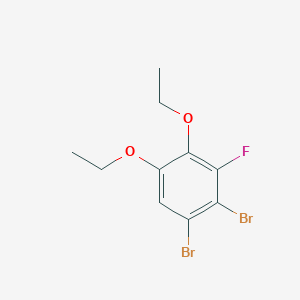

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene

Descripción general

Descripción

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene is a chemical compound with the molecular formula C10H11Br2FO2 . It belongs to the family of fluoroaromatic compounds. The compound is an odorless, white to off-white powder.

Synthesis Analysis

This compound can be synthesized through a reaction between 2,3-dibromo-1,4-difluorobenzene and diethyl oxalate. The resulting product can be purified through recrystallization in a mixture of ethanol and acetone.Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11Br2FO2/c1-3-14-7-5-6 (11)8 (12)9 (13)10 (7)15-4-2/h5H,3-4H2,1-2H3 . The molecular weight of the compound is 342 .Physical and Chemical Properties Analysis

This compound has a melting point of 106-108°C and a boiling point of 385°C. It is soluble in organic solvents such as acetone, chloroform, and ethanol, but it is insoluble in water.Aplicaciones Científicas De Investigación

Organometallic Chemistry and Catalysis

1,2-Dibromo-4,5-diethoxy-3-fluorobenzene, a derivative of fluorobenzene, has relevance in organometallic chemistry. Fluorobenzenes, including derivatives like this compound, are increasingly recognized as versatile solvents in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents in these compounds reduces their ability to donate π-electron density to metal centers, which allows them to be used as non-coordinating solvents or as ligands that can be readily displaced. These properties are particularly useful in defining well-characterized complexes in catalysis and organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Spectroscopic Analysis

Studies have been conducted on related fluorobenzene derivatives, which provide insights into their physical properties and interactions. For instance, spectral investigations like FTIR and FT-Raman have been carried out on compounds like 2-chloro-1,3-dibromo-5-fluorobenzene. These studies involve normal coordinate calculations and provide detailed insights into the vibrational characteristics of these molecules. Such analyses are crucial for understanding the chemical and physical behavior of these compounds, which can be extrapolated to similar derivatives (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).

Synthesis of Building Blocks

Derivatives of fluorobenzene, such as this compound, are crucial in the synthesis of other fluorinated compounds. For example, the Fries rearrangement of fluorophenyl acetates has been performed on a large scale, leading to the synthesis of important fluorinated building blocks. This process highlights the potential of fluorobenzene derivatives as precursors in the large-scale synthesis of chemically significant compounds (Yerande et al., 2014).

Biodegradation Studies

The biodegradation of difluorobenzenes, including derivatives closely related to this compound, has been studied to understand their environmental impact. These compounds are commonly used as intermediates in industrial synthesis. Studies on microbial strains capable of degrading such compounds contribute to our understanding of environmental remediation and the fate of these chemicals in natural settings (Moreira, Amorim, Carvalho, & Castro, 2009).

Crystal Structure Analysis

Investigations into the crystal structures of fluorobenzenes, including their derivatives, provide valuable insights into the intermolecular interactions and molecular arrangement in solid states. Understanding these structural details is important for applications in material science and pharmaceuticals (Misquitta, Welch, Stone, & Price, 2008).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

Propiedades

IUPAC Name |

1,2-dibromo-4,5-diethoxy-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2FO2/c1-3-14-7-5-6(11)8(12)9(13)10(7)15-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCURTWFEJWBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1OCC)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2357726.png)

![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2357730.png)